molecular formula C21H27N5O5 B12426334 Tetrazine-Ph-NHCO-PEG4-alkyne

Tetrazine-Ph-NHCO-PEG4-alkyne

Cat. No.: B12426334
M. Wt: 429.5 g/mol
InChI Key: LXDIBIOJNSRGFR-UHFFFAOYSA-N
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Description

Tetrazine-Ph-NHCO-PEG4-alkyne is a compound that serves as a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is particularly valuable in click chemistry, where it facilitates copper-catalyzed azide-alkyne cycloaddition reactions. The structure of this compound includes a tetrazine moiety, a phenyl group, a carbamate linkage, a polyethylene glycol chain, and an alkyne group .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrazine-Ph-NHCO-PEG4-alkyne typically involves multiple steps:

    Formation of the Tetrazine Moiety: This step involves the synthesis of the tetrazine ring, which can be achieved through the reaction of hydrazine derivatives with nitriles.

    Attachment of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Incorporation of the Carbamate Linkage: The carbamate linkage is formed by reacting an amine with a chloroformate derivative.

    Polyethylene Glycol Chain Addition: The polyethylene glycol chain is attached through an etherification reaction.

    Introduction of the Alkyne Group: The final step involves the addition of the alkyne group, typically through a Sonogashira coupling reaction

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tetrazine-Ph-NHCO-PEG4-alkyne has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.

    Biology: The compound is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.

    Medicine: PROTACs synthesized using this compound are being investigated for targeted cancer therapies and other diseases.

    Industry: The compound is used in the development of advanced materials and drug delivery systems

Mechanism of Action

Tetrazine-Ph-NHCO-PEG4-alkyne exerts its effects through click chemistry reactions, specifically CuAAc. The alkyne group reacts with azide-containing molecules in the presence of a copper catalyst, forming a stable triazole linkage. This reaction is highly specific and bioorthogonal, meaning it does not interfere with natural biological processes. The resulting triazole linkage can be used to connect various functional groups, enabling the synthesis of complex molecules such as PROTACs .

Comparison with Similar Compounds

Uniqueness: Tetrazine-Ph-NHCO-PEG4-alkyne is unique due to its combination of a tetrazine moiety, phenyl group, carbamate linkage, polyethylene glycol chain, and alkyne group. This structure allows it to participate in a wide range of chemical reactions and makes it highly valuable in the synthesis of PROTACs and other complex molecules .

Properties

Molecular Formula

C21H27N5O5

Molecular Weight

429.5 g/mol

IUPAC Name

3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C21H27N5O5/c1-2-8-28-10-12-30-14-15-31-13-11-29-9-7-20(27)22-16-18-3-5-19(6-4-18)21-25-23-17-24-26-21/h1,3-6,17H,7-16H2,(H,22,27)

InChI Key

LXDIBIOJNSRGFR-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCC(=O)NCC1=CC=C(C=C1)C2=NN=CN=N2

Origin of Product

United States

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